N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
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Overview
Description
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents.
Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2,4-dimethoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tumor agent due to its ability to inhibit cell proliferation in various cancer cell lines.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: Thiadiazole derivatives are explored for their electronic properties and potential use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in cell proliferation pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea
- 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole
Uniqueness
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-fluorobenzyl group and the dimethoxybenzamide moiety may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c1-24-12-7-8-13(15(9-12)25-2)16(23)20-17-21-22-18(27-17)26-10-11-5-3-4-6-14(11)19/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNWAMLAGKOKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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